N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an isopropyl group and two methyl groups attached to the pyrazole rings. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with hydrazine derivatives. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]ethanamine
- 2-(3-Phenyl-1H-pyrazol-4-yl)ethanamine
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Uniqueness
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-15-17)5-13-12-7-14-16(4)10(12)3;/h6-9,13H,5H2,1-4H3;1H |
InChI Key |
LMGZORQYEZOZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
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